molecular formula C19H17NO2 B11834881 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one CAS No. 30683-28-4

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

Katalognummer: B11834881
CAS-Nummer: 30683-28-4
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: LPTZNUAVYYEXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products. This compound is of particular interest due to its unique structure, which combines an indole moiety with a benzofuran ring, potentially leading to diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, alkylation, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The choice of solvents, temperature control, and purification methods are crucial for efficient industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Wissenschaftliche Forschungsanwendungen

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives and benzofuran derivatives. Examples are:

Uniqueness

What sets 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one apart is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The propyl group at the indole nitrogen and the benzofuran ring provide distinct steric and electronic properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

30683-28-4

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H17NO2/c1-2-7-13-12-20(17-11-6-5-8-14(13)17)18-15-9-3-4-10-16(15)19(21)22-18/h3-6,8-12,18H,2,7H2,1H3

InChI-Schlüssel

LPTZNUAVYYEXQN-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CN(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.